N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Catalog No.
S001824
CAS No.
1133432-49-1
M.F
C33H36N6O3S
M. Wt
596.7 g/mol
Availability
In Stock
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N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]...

CAS Number

1133432-49-1

Product Name

N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

IUPAC Name

N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Molecular Formula

C33H36N6O3S

Molecular Weight

596.7 g/mol

InChI

InChI=1S/C33H36N6O3S/c1-20-24(9-7-10-25(20)36-31(40)28-18-22-8-5-6-11-27(22)43-28)26-19-39(4)33(42)30(35-26)34-23-14-12-21(13-15-23)29-32(41)38(3)17-16-37(29)2/h7,9-10,12-15,18-19,29H,5-6,8,11,16-17H2,1-4H3,(H,34,35)(H,36,40)/t29-/m1/s1

InChI Key

CDOOFZZILLRUQH-GDLZYMKVSA-N

SMILES

CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)C6C(=O)N(CCN6C)C)C

Synonyms

GDC 0834, GDC-0834, GDC0834, N-(3-(6-(4-(1,4-dimethyl-3-oxopiperazin-2-yl)phenylamino)-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl)-4,5,6,7-tetrahydrobenzo(b)thiophene-2-carboxamide

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)C6C(=O)N(CCN6C)C)C

Isomeric SMILES

CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)[C@@H]6C(=O)N(CCN6C)C)C

Description

The exact mass of the compound N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a complex organic compound with the molecular formula C33H36N6O3S. It features multiple functional groups, including a piperazine moiety and a benzothiophene structure, which contribute to its biological activity and potential therapeutic applications. The compound is notable for its potential as an inhibitor of certain kinases involved in inflammatory processes and cancer pathways .

Typical of amides and heterocycles. Notably, it can participate in hydrolysis reactions, particularly under the influence of enzymes such as aldehyde oxidase, which may lead to the formation of carboxylic acids and amines . Additionally, it may engage in substitution reactions due to the presence of reactive sites on the piperazine and pyrazine rings .

N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been studied for its inhibitory effects on various kinases, particularly those implicated in inflammatory responses and oncogenesis. It shows promise in modulating pathways associated with diseases like cancer and autoimmune disorders. The compound's unique structure allows it to interact selectively with target proteins, making it a candidate for further pharmacological development .

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the piperazine ring: Starting from readily available precursors.
  • Coupling reactions: To attach various aromatic groups through nucleophilic substitution.
  • Cyclization: To form the benzothiophene structure.
  • Final modifications: Such as the introduction of the carboxamide functional group.

These steps often require specific reagents and conditions to ensure high yield and purity of the final product .

This compound has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new anti-inflammatory or anticancer drugs.
  • Research: As a tool in studying kinase signaling pathways and their roles in disease mechanisms.

Its unique structural features may also allow for modifications that could enhance its efficacy or reduce side effects in therapeutic contexts .

Interaction studies have shown that N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can effectively inhibit specific kinases involved in inflammatory responses. These studies typically utilize biochemical assays to assess binding affinity and inhibition potency against target proteins. The results indicate a promising profile for further exploration in clinical settings .

Several compounds share structural or functional similarities with N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide:

Compound NameStructural FeaturesBiological Activity
GDC-0834Similar piperazine structureKinase inhibitor for cancer treatment
AZD9291Contains a benzothiophene moietyTargeted therapy for non-small cell lung cancer
LapatinibInhibits EGFR and HER2 kinasesTreatment for breast cancer

These compounds are notable for their kinase inhibition properties but differ in their specific targets and therapeutic applications. The unique combination of functional groups in N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-y] contributes to its distinct biological profile compared to these similar compounds .

N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, commonly known by its developmental designation GDC-0834, represents a complex heterocyclic organic compound of significant pharmaceutical interest [1]. This molecule exhibits a molecular formula of C₃₃H₃₆N₆O₃S and possesses a molecular weight of 596.74 g/mol [1] [2]. The compound exists as a chiral molecule with one defined stereocenter, specifically at the (2R)-1,4-dimethyl-3-oxopiperazin-2-yl moiety [3]. The compound presents as a brown to reddish-brown solid with a melting point of 208°C [4] and a density of 1.4±0.1 g/cm³ [5] [6].

PropertyValue
Molecular FormulaC₃₃H₃₆N₆O₃S [1]
Molecular Weight596.74 g/mol [1]
Melting Point208°C [4]
Density1.4±0.1 g/cm³ [5]
AppearanceBrown to Reddish Brown Solid [7]
Stereochemistry1 defined stereocenter [3]

Structural Characterization and Chemical Identity

IUPAC Nomenclature and Systematic Analysis of Substituents

The complete IUPAC nomenclature for this compound is N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide [1]. This systematic name reveals the complex multi-ring architecture comprising four distinct heterocyclic and aromatic systems interconnected through specific functional linkages.

The structural framework consists of a central pyrazinone core (4-methyl-5-oxopyrazin-2-yl) that serves as the primary scaffold [1]. This pyrazinone ring is substituted at the 6-position with an aniline derivative bearing a (2R)-1,4-dimethyl-3-oxopiperazin-2-yl substituent [1]. The 2-position of the pyrazinone is connected to a methylated phenyl ring (2-methylphenyl), which in turn carries an amide linkage to a 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxyl group [1].

Key substituent groups include:

  • A tetrahydrobenzothiophene carboxamide moiety providing lipophilic character
  • A methylated pyrazinone core offering hydrogen bonding capabilities
  • A dimethylated oxopiperazine group contributing to three-dimensional molecular geometry
  • Multiple methyl substituents enhancing metabolic stability and binding affinity

The compound can be represented by the canonical SMILES notation: O=C(NC1=CC=CC(C=2N=C(NC3=CC=C(C=C3)C4C(=O)N(C)CCN4C)C(=O)N(C2)C)=C1C)C=5SC6=C(C5)CCCC6 [4].

Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation for this complex molecule. The ¹H NMR spectrum exhibits characteristic signals consistent with the proposed structure, including aromatic proton signals in the 7-8 ppm region corresponding to the benzene rings, methyl group signals appearing as singlets between 1-3 ppm, and aliphatic proton signals from the tetrahydrobenzothiophene and piperazine rings [7]. The (2R)-stereochemistry of the piperazinone substituent is confirmed through coupling pattern analysis and integration ratios.

¹³C NMR spectroscopy reveals the presence of 33 distinct carbon environments, consistent with the molecular formula C₃₃H₃₆N₆O₃S [1]. Carbonyl carbon signals appear in the characteristic 165-180 ppm region, with the carboxamide carbon typically observed around 170 ppm and the piperazinone carbonyl appearing near 168 ppm. Aromatic carbons span the 110-140 ppm range, while aliphatic carbons from the tetrahydrobenzothiophene ring system appear between 20-35 ppm.

Infrared (IR) spectroscopy confirms the presence of key functional groups through characteristic absorption frequencies. The amide C=O stretch appears as a strong absorption band around 1650-1680 cm⁻¹, while the secondary amide N-H stretch is observed near 3300-3500 cm⁻¹ [7]. Aromatic C=C stretches produce multiple bands in the 1450-1600 cm⁻¹ region, and C-N stretches from the piperazine ring contribute to absorptions around 1250-1350 cm⁻¹.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis. Electrospray ionization mass spectrometry (ESI-MS) typically produces a protonated molecular ion [M+H]⁺ at m/z 597, consistent with the calculated molecular weight of 596.74 [8]. Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns including loss of the dimethylpiperazinone moiety and cleavage of the amide bond, which has been identified as a key metabolic vulnerability [9] [10].

X-ray Crystallographic Studies and Conformational Analysis

X-ray crystallographic analysis has been performed for this compound in complex with its primary biological target, Bruton's tyrosine kinase (BTK). Two significant crystal structures have been deposited in the Protein Data Bank: 4OTF and 5P9F, both representing BTK in complex with GDC-0834 [11] [12] [13].

The 4OTF structure was determined at 1.95 Å resolution using X-ray diffraction methods [14]. Crystallization was achieved through vapor diffusion hanging drop technique at pH 5.6 and 286 K, using a protein solution containing 8.1 mg/mL BTK in 10 mM Tris pH 8.5, 100 mM NaCl, 0.5 mM TCEP, and 1 mM GDC-0834 [14]. The crystal belongs to space group P 61 with unit cell parameters a = b = 108.507 Å, c = 42.221 Å, and α = β = 90°, γ = 120° [14]. Data collection was performed at 100 K using synchrotron radiation at ALS beamline 5.0.1 with wavelength 0.97787 Å [14].

Crystallographic Parameter4OTF Structure
Resolution1.95 Å [14]
Space GroupP 61 [14]
Unit Cell a, b108.507 Å [14]
Unit Cell c42.221 Å [14]
R-factor0.167 [14]
R-free0.203 [14]

The 5P9F structure represents an alternative crystal form of the BTK-GDC-0834 complex, providing additional conformational insights [13]. This structure was instrumental in demonstrating the compound's ability to sequester the critical Y551 residue of BTK, which determines its potency against different signaling pathways [13].

Conformational analysis reveals that the compound adopts a relatively rigid three-dimensional structure when bound to BTK. The tetrahydrobenzothiophene moiety occupies a hydrophobic pocket, while the pyrazinone core forms critical hydrogen bonds with the kinase hinge region [11] [13]. The (2R)-dimethyloxopiperazine substituent extends into a solvent-accessible region, contributing to selectivity through specific van der Waals interactions.

The crystal structures demonstrate that the compound binds in an ATP-competitive manner, with the pyrazinone nitrogen atoms forming hydrogen bonds with the backbone atoms of Met449 and Ala428 in the hinge region [13]. The methylated phenyl ring participates in π-π stacking interactions with aromatic residues in the binding pocket, while the carboxamide linker adopts an extended conformation that positions the tetrahydrobenzothiophene group optimally for hydrophobic interactions.

Molecular dynamics simulations based on these crystal structures indicate that the compound maintains a stable binding conformation with minimal conformational flexibility, consistent with its high binding affinity and selectivity profile [15]. The overall molecular geometry presents a roughly L-shaped configuration when bound to BTK, with the tetrahydrobenzothiophene and dimethyloxopiperazine moieties extending in opposite directions from the central pyrazinone-phenyl core.

XLogP3

4.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

596.25696021 g/mol

Monoisotopic Mass

596.25696021 g/mol

Heavy Atom Count

43

UNII

FM7JG3L4SR

Wikipedia

Gdc-0834

Dates

Modify: 2023-07-15
[1]. Liu L, et al. Antiarthritis effect of a novel Bruton/'s tyrosine kinase (BTK) inhibitor in rat collagen-induced arthritis and mechanism-based pharmacokinetic/pharmacodynamic modeling: relationships between inhibition of BTK phosphorylation and efficacy. J Pharmacol Exp Ther. 2011 Jul;338(1):154-63.

[2]. Liu L, et al. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton/'s tyrosine kinase inhibitor. Drug Metab Dispos. 2011 Oct;39(10):1840-9.

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